molecular formula C18H13ClN2O5 B2652378 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 874465-37-9

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2652378
CAS No.: 874465-37-9
M. Wt: 372.76
InChI Key: LTTGWNQHWXYKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13ClN2O5 and its molecular weight is 372.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioreductively Activated Pro-Drug Systems

Nitrofuranyl derivatives have been explored for their potential as pro-drug systems that can be bioreductively activated. For instance, nitrofuranylmethyl derivatives of anticancer drugs have been designed for selective release of therapeutic drugs in hypoxic solid tumors. This approach leverages the hypoxic conditions of solid tumors to activate the pro-drug, releasing the active drug selectively in the tumor environment, potentially minimizing systemic toxicity (Berry et al., 1997).

Antimicrobial and Antioxidant Activity

Compounds with furan-carboxamide and nitrofuranyl scaffolds have shown promising antimicrobial and antioxidant activities. Studies on such derivatives have identified them as effective against a range of microbial pathogens and as potential antioxidants. This suggests their application in developing new therapeutic agents with antimicrobial and antioxidant properties (Devi et al., 2010).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, featuring furan-2-yl and nitrophenyl groups, have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown significant activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases such as African trypanosomiasis and malaria. The strong DNA affinity and excellent in vivo activity in the trypanosomal mouse model highlight their therapeutic potential (Ismail et al., 2004).

Anti-Inflammatory and Antibacterial Agents

Novel pyrazoline derivatives containing furan-2-yl and nitrophenyl groups have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These studies demonstrate the potential of such compounds in developing new treatments for inflammatory conditions and bacterial infections, highlighting the diverse biological activities of furan-carboxamide derivatives (Ravula et al., 2016).

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-13-4-2-3-12(10-13)20-18(22)17-8-7-16(26-17)14-6-5-11(19)9-15(14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTGWNQHWXYKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.